5-chloro-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
The compound with the identifier “5-chloro-1,2-dihydro-1,2,4-triazol-3-one” is known as 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. This compound is a heterocyclic organic molecule that contains a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core structure. It is characterized by the presence of a hydroxyl group at the 7th position and a methoxymethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formamide and formaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazolo ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the triazolo ring.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 7-oxo-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.
Reduction: Formation of reduced derivatives of the triazolo ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Uniqueness
7-hydroxy-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to the presence of both the hydroxyl and methoxymethyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-1,2-dihydro-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHAFLCTXFFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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